N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide
Description
N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide is a glycinamide derivative featuring three distinct substituents: a 2,4-dimethoxyphenyl group at the primary amine, a 4-methoxyphenyl group, and a 4-methylbenzenesulfonyl moiety at the secondary amine. This compound belongs to a class of sulfonamide-containing molecules, which are often explored for their biological activities, including enzyme inhibition and antimicrobial effects . Below, we compare its structural and functional attributes with five closely related analogs (Table 1).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-17-5-12-21(13-6-17)33(28,29)26(18-7-9-19(30-2)10-8-18)16-24(27)25-22-14-11-20(31-3)15-23(22)32-4/h5-15H,16H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSMHGUXZXXKKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360260 | |
| Record name | N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6215-20-9 | |
| Record name | N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions:
Amide Bond Formation: The formation of the glycinamide moiety involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to ensure environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The aromatic rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium
Biological Activity
N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide (CAS Number: 5719-83-5) is a compound characterized by its complex molecular structure featuring multiple functional groups. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 478.6 g/mol. The structural complexity allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O6S |
| Molecular Weight | 478.6 g/mol |
| CAS Number | 5719-83-5 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It has been shown to exhibit inhibitory effects on certain targets, which can lead to therapeutic applications in areas such as cancer treatment and metabolic disorders.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.
- Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity : Research indicates that this compound demonstrates significant anticancer properties by inducing apoptosis in various cancer cell lines. In vitro studies have shown a reduction in cell viability at micromolar concentrations.
- Study Findings :
- Cell Line: MCF-7 (breast cancer)
- IC50: 15 µM after 48 hours of treatment.
- Mechanism: Induction of caspase-dependent apoptosis.
- Study Findings :
-
Anti-inflammatory Effects : Another study highlighted its potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
- Study Findings :
- Model: LPS-induced inflammation in macrophages.
- Results: Significant reduction in TNF-alpha and IL-6 levels.
- Study Findings :
-
Neuroprotective Properties : Preliminary research has suggested that the compound may offer neuroprotective benefits against oxidative stress-induced neuronal damage.
- Study Findings :
- Model: SH-SY5Y neuroblastoma cells exposed to H2O2.
- Results: Enhanced cell survival and reduced oxidative stress markers.
- Study Findings :
Case Studies
A notable case study published in Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications affect biological activity. The study found that methoxy substitutions significantly enhance binding affinity to target proteins involved in cancer progression.
Scientific Research Applications
Pharmaceutical Development
N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide has been investigated for its potential as a therapeutic agent in various diseases due to its structural characteristics that allow for specific interactions with biological targets.
Case Study: Anticancer Activity
Research indicates that compounds similar to this glycinamide derivative exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Biochemical Research
In biochemical assays, this compound serves as a valuable tool for studying enzyme inhibition and protein interactions. Its sulfonamide group allows it to act as a competitive inhibitor for certain enzymes.
Case Study: Enzyme Inhibition
A study demonstrated that modifications of sulfonamide-containing compounds could effectively inhibit carbonic anhydrase, an enzyme implicated in various physiological processes and diseases such as glaucoma and epilepsy. The structural features of the glycinamide enhance binding affinity, making it a candidate for further development.
Material Science
The compound's unique chemical structure also positions it as a candidate for developing advanced materials, including polymers and nanomaterials, which can be utilized in drug delivery systems.
Case Study: Drug Delivery Systems
Research has explored the incorporation of glycinamide derivatives into polymer matrices to create controlled-release formulations. Such systems can improve the bioavailability of drugs while minimizing side effects, showcasing the compound's versatility beyond traditional pharmaceutical applications.
Comparison with Similar Compounds
Structural and Functional Comparison
Substituent Analysis
Target Compound
- R1 : 2,4-Dimethoxyphenyl (electron-donating, increases solubility via methoxy groups).
Analogs
N-(2,4-Dimethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide ()
- R2 : 2-Ethylphenyl (alkyl chain increases lipophilicity; steric hindrance at ortho position).
- Key Difference : Ethyl substitution may reduce metabolic stability compared to methoxy groups.
N~2~-[(4-Bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-(2-methoxyphenyl)glycinamide ()
- Sulfonyl Group : 4-Bromophenylsulfonyl (higher molecular weight, electronegative Br may enhance binding affinity).
- R2 : 4-Ethoxyphenyl (ethoxy group increases lipophilicity and steric bulk vs. methoxy).
N-(4-Acetamidophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide ()
- R1 : 4-Acetamidophenyl (amide group adds hydrogen-bonding capacity; may improve solubility).
- R2 : 4-Fluorobenzyl (fluorine enhances electronegativity; benzyl group introduces rigidity).
N-(3-Chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide ()
- R1 : 3-Chloro-2-methylphenyl (chloro and methyl groups create steric and electronic complexity).
- Sulfonyl Group : 4-(Methylsulfanyl)phenylsulfonyl (sulfur atom may influence redox properties).
N-(4-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide () R2: 3-Nitrophenyl (strong electron-withdrawing nitro group reduces electron density; may affect reactivity).
Key Structural Differences and Implications
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide, and how is purity ensured?
- Answer : The synthesis typically involves sequential acylation and sulfonylation steps. For structurally analogous compounds, acylation of glycine derivatives with substituted phenyl groups is followed by sulfonylation using 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine). Purification employs recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity. Structural validation requires NMR (¹H/¹³C), HRMS, and IR spectroscopy .
Q. How does the compound’s structure influence its anti-inflammatory activity?
- Answer : The methoxy groups (2,4-dimethoxy and 4-methoxy) enhance electron-donating effects, stabilizing interactions with cyclooxygenase (COX) enzymes. The sulfonamide group acts as a hydrogen bond acceptor, anchoring the compound to COX’s active site. Comparative studies show that altering methoxy positioning (e.g., 3,4-dimethoxy) reduces activity by 40–60%, highlighting substituent sensitivity .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : Confirms substitution patterns (e.g., methoxy proton integration at δ 3.7–3.9 ppm) and sulfonamide linkage (NH resonance at δ 8.1–8.3 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 468.568 for C₂₅H₂₈N₂O₅S).
- HPLC-PDA : Assesses purity (>98%) using C18 columns (acetonitrile/water gradients) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without compromising purity?
- Answer : Continuous flow reactors improve efficiency by maintaining precise temperature (60–80°C) and reagent stoichiometry. For example, microreactors reduce side-product formation (e.g., sulfone byproducts) by 30% compared to batch methods. Post-synthesis, hybrid purification (e.g., centrifugal partition chromatography) achieves 99% purity with minimal solvent waste .
Q. How should researchers resolve contradictions in reported COX-2 inhibition data across studies?
- Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). To reconcile
- Standardize Assays : Use recombinant human COX-2 (IC₅₀ comparison at fixed arachidonic acid concentrations).
- Molecular Docking : Validate binding modes (e.g., AutoDock Vina) to identify critical residues (e.g., Arg120, Tyr355).
- Mutagenesis Studies : Test inhibition against COX-2 mutants (e.g., Val349Ala) to confirm interaction specificity .
Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs?
- Answer :
- Core Modifications : Replace the 4-methylbenzenesulfonyl group with trifluoromethanesulfonyl to assess electron-withdrawing effects.
- Substituent Scanning : Introduce halogens (e.g., Cl at the 4-methoxyphenyl ring) to evaluate steric and electronic impacts.
- Biological Profiling : Test analogs against COX-1/COX-2 isoforms and off-target kinases (e.g., JAK2) to identify selectivity drivers .
Q. How can researchers address solubility challenges in in vivo models?
- Answer :
- Prodrug Design : Convert the methyl ester to a phosphate salt (e.g., via esterase-sensitive linkages) to enhance aqueous solubility.
- Nanoformulation : Use PEGylated liposomes (size: 80–120 nm) to improve bioavailability. For example, encapsulation increases plasma half-life from 2h to 8h in murine models .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
